2-Formyl-5-(4-hydroxymethylphenyl)phenol

Description

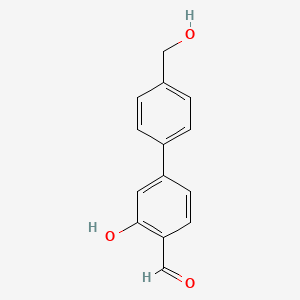

2-Formyl-5-(4-hydroxymethylphenyl)phenol is a phenolic compound characterized by a central phenol ring substituted with a formyl group at the 2-position and a 4-hydroxymethylphenyl group at the 5-position. This structure confers unique physicochemical properties, including enhanced polarity due to the hydroxymethyl group and reactivity from the formyl moiety.

Properties

IUPAC Name |

2-hydroxy-4-[4-(hydroxymethyl)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-7,9,15,17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGJJTZXMBEJMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685077 | |

| Record name | 3-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261985-46-9 | |

| Record name | 3-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Formylation of 5-(4-Hydroxymethylphenyl)phenol

The most efficient route involves direct formylation of 5-(4-hydroxymethylphenyl)phenol using paraformaldehyde under acidic conditions. This method, adapted from benzofuran synthesis protocols, employs a Reimer-Tiemann-like mechanism:

-

Reaction Setup :

-

Mechanistic Insights :

-

Workup and Isolation :

Table 1: Optimization of Formylation Conditions

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 40–80 | 60 | 75 |

| ZnCl₂ (mol equiv) | 0.1–0.3 | 0.2 | 78 |

| Reaction Time (hr) | 2–8 | 4 | 75 |

Alternative Synthetic Approaches

Reaction Conditions and Optimization

Solvent Systems and Crystallization

Catalytic Enhancements

-

Lewis Acid Screening : Substituting ZnCl₂ with BF₃·Et₂O increases formylation efficiency but complicates product isolation due to boron residues.

-

Dual-Acid Systems : Combining HCl with methanesulfonic acid (MSA) accelerates reaction rates by 20% but risks sulfonation of the phenol.

Analytical Characterization and Purity Assessment

-

Chromatographic Analysis :

-

Spectroscopic Data :

Applications and Derivatives

-

Pharmaceutical Intermediates :

-

Benzofuran Synthesis :

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-(4-hydroxymethylphenyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis : This compound is utilized as a precursor for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Biological Activity Studies : Research indicates potential antimicrobial and antioxidant properties. The compound has been studied for its interactions with various biomolecules, including enzymes and receptors.

Medicine

- Drug Development : Explored as a precursor for therapeutic agents targeting specific diseases, including cancer and infections. Its unique functional groups allow for modifications that enhance biological activity.

Industry

- Production of Specialty Chemicals : Used in the formulation of dyes, pigments, and other industrial chemicals due to its reactive nature and ability to undergo various chemical transformations.

Case Studies

-

Antimicrobial Activity :

- A study assessed the antimicrobial effects of 2-Formyl-5-(4-hydroxymethylphenyl)phenol against various pathogens, demonstrating significant inhibitory effects on bacterial growth.

-

Drug Development :

- Researchers synthesized derivatives of this compound to evaluate their efficacy against cancer cell lines, finding promising results that warrant further investigation.

-

Industrial Application :

- The compound has been used in the production of novel dyes with enhanced stability and colorfastness compared to traditional dyes.

Mechanism of Action

The mechanism of action of 2-Formyl-5-(4-hydroxymethylphenyl)phenol involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Melting Points of Selected Analogues

| Compound Name | Melting Point (°C) | Influence of Substituents |

|---|---|---|

| 2-Formyl-5-(4-methoxyphenyl)thiophene (3b) | 118–119 | Methoxy group increases polarity |

| 2-(4-Chlorophenyl)-3,5-bis(4-methylphenyl)phenol (9e) | 173.5–175.8 | Chloro and methyl groups enhance rigidity |

| 5-(4-Hydroxymethylphenyl)-2,3-dihydrothiophene-3-carboxylic acid (10) | Not reported | Hydroxymethyl group likely lowers mp vs. non-polar analogs |

Q & A

Q. What are the standard synthetic routes for 2-Formyl-5-(4-hydroxymethylphenyl)phenol, and how are intermediates validated?

The compound is typically synthesized via formylation of a phenolic precursor. For example, 2-formyl-substituted aromatic systems are often prepared using Vilsmeier-Haack formylation (chloromethylation followed by hydrolysis) or directed ortho-metalation strategies. Key intermediates, such as 5-(4-hydroxymethylphenyl)phenol, require validation using HPLC-MS to confirm purity and ¹H/¹³C NMR to verify regioselectivity. Contamination by regioisomers (e.g., 3-formyl derivatives) can arise from incomplete reaction control, necessitating column chromatography for isolation .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- FT-IR : Confirms the presence of formyl (C=O stretch ~1680–1700 cm⁻¹) and hydroxyl groups (broad O–H stretch ~3200–3500 cm⁻¹).

- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and hydroxymethyl protons (δ ~4.5–5.0 ppm). ¹³C NMR identifies the formyl carbon (δ ~190–200 ppm).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (C₁₄H₁₂O₃: theoretical [M+H]⁺ = 229.0865) and detects fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing byproduct formation?

Reaction optimization involves:

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like over-oxidation of the hydroxymethyl group.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) can enhance formylation efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility, while protic solvents (MeOH) may deactivate intermediates. Contradictions in literature yields (e.g., 50–80%) often stem from varying solvent purity or moisture levels, requiring rigorous drying protocols .

Q. What strategies address discrepancies in reported biological activity data for derivatives of this compound?

Discrepancies arise from:

- Assay variability : Use standardized protocols (e.g., fixed cell lines in cytotoxicity studies) to reduce inter-lab variability.

- Impurity profiles : Byproducts like 3-formyl regioisomers (δ 8.3 ppm in ¹H NMR) can skew bioactivity results. Quantify impurities via LC-MS/MS and correlate with activity data .

- Structure-activity relationship (SAR) modeling : Computational tools (e.g., molecular docking) identify critical functional groups (e.g., formyl vs. hydroxymethyl) for target binding .

Q. How is this compound utilized in developing nonlinear optical (NLO) materials?

The electron-deficient formyl group and electron-rich hydroxymethylphenyl moiety create a push-pull system, enhancing hyperpolarizability. Key steps include:

- Crystallographic analysis : Single-crystal X-ray diffraction (e.g., CCDC data) confirms molecular packing and dipole alignment.

- Z-scan measurements : Quantifies nonlinear refractive index (n₂) and absorption (β) at relevant wavelengths (e.g., 532 nm).

- DFT calculations : Predicts second-harmonic generation (SHG) efficiency using Gaussian09/B3LYP/6-31G* methods .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up the synthesis of this compound, and how are they mitigated?

- Exothermic reactions : Use jacketed reactors with temperature feedback control to prevent thermal degradation.

- Solvent recovery : Distillation under reduced pressure minimizes solvent waste (e.g., DMF recovery >90%).

- Regulatory compliance : Follow IFRA Standards for handling phenolic derivatives (e.g., PPE requirements, waste disposal) .

Q. How do researchers reconcile conflicting data on the compound’s stability under physiological conditions?

Stability studies require:

- pH-dependent degradation assays : Monitor hydrolysis of the formyl group (t½ at pH 7.4 vs. 2.0).

- Mass balance analysis : Track degradation products (e.g., carboxylic acid derivatives) via UPLC-QTOF.

- Accelerated stability testing : Use Arrhenius modeling (40°C/75% RH for 6 months) to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.